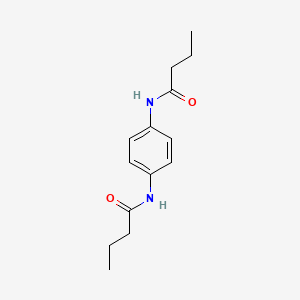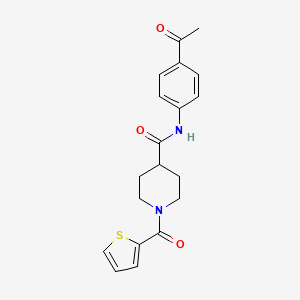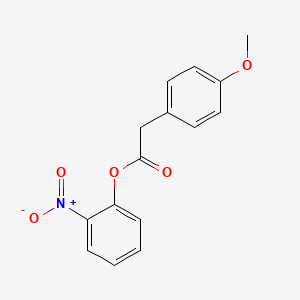![molecular formula C17H13FN2O3 B5726454 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, also known as FGIN-1-27, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. FGIN-1-27 belongs to the class of imidazolidinedione derivatives and has been shown to have a wide range of biochemical and physiological effects.
作用機序
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione exerts its therapeutic effects through its ability to modulate various signaling pathways in the body. It has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
One of the main advantages of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione. One potential area of research is the development of more water-soluble derivatives of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione that can be administered more easily in vivo. Another potential area of research is the investigation of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione's potential anti-cancer properties in more detail. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties, and has the potential to be a promising candidate for the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione and its potential therapeutic applications in various fields of medicine.
合成法
The synthesis of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione involves the condensation of 4-[(4-fluorobenzyl)oxy]benzaldehyde and 2,4-thiazolidinedione in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione as a yellow solid.
科学的研究の応用
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has also been studied for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
(5E)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-5-1-12(2-6-13)10-23-14-7-3-11(4-8-14)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVAZHOZROBHNG-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({4-[(4-Fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)






![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)
![2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5726468.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5726491.png)